molecular formula C19H12N2 B14759002 13H-Benzo(g)pyrido(2,3-a)carbazole CAS No. 207-88-5

13H-Benzo(g)pyrido(2,3-a)carbazole

Cat. No.: B14759002
CAS No.: 207-88-5
M. Wt: 268.3 g/mol
InChI Key: SRFZWNXMRFIYRW-UHFFFAOYSA-N
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Description

13H-Benzo(g)pyrido(2,3-a)carbazole is an organic compound with the molecular formula C19H12N2.

Preparation Methods

The synthesis of 13H-Benzo(g)pyrido(2,3-a)carbazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobiphenyl with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired carbazole structure . Industrial production methods may involve the use of high-pressure and high-temperature conditions to optimize yield and purity.

Chemical Reactions Analysis

13H-Benzo(g)pyrido(2,3-a)carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

13H-Benzo(g)pyrido(2,3-a)carbazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit enzymes such as topoisomerase . In medicine, it is being explored for its potential use in drug development. Additionally, in industry, it is used in the production of materials with unique optoelectronic properties .

Mechanism of Action

The mechanism of action of 13H-Benzo(g)pyrido(2,3-a)carbazole involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into the DNA structure, disrupting the normal function of the DNA and inhibiting the activity of enzymes like topoisomerase. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to interact with multiple molecular targets makes it a promising candidate for further research and development.

Comparison with Similar Compounds

13H-Benzo(g)pyrido(2,3-a)carbazole can be compared with other similar compounds such as 9H-carbazole and 13H-benzo(g)pyrido(3,2-a)carbazole. While all these compounds share a similar core structure, this compound is unique due to its specific arrangement of rings and functional groups. This uniqueness contributes to its distinct chemical and biological properties .

Properties

CAS No.

207-88-5

Molecular Formula

C19H12N2

Molecular Weight

268.3 g/mol

IUPAC Name

12,15-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14(19),15,17,20-decaene

InChI

InChI=1S/C19H12N2/c1-2-6-14-12(4-1)8-10-16-17(14)15-9-7-13-5-3-11-20-18(13)19(15)21-16/h1-11,21H

InChI Key

SRFZWNXMRFIYRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=C(C=CC=N5)C=C4

Origin of Product

United States

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